SARS-CoV-2-IN-51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-51 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication and propagation of SARS-CoV-2.
Preparation Methods
The synthesis of SARS-CoV-2-IN-51 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic route typically includes:
Formation of Intermediate Compounds: This involves the use of various reagents and catalysts to prepare the necessary intermediates.
Coupling Reactions: The intermediates are then coupled under specific conditions to form the final compound.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and efficacy.
Industrial production methods for this compound would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistency and quality control throughout the production process.
Chemical Reactions Analysis
SARS-CoV-2-IN-51 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SARS-CoV-2-IN-51 has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of SARS-CoV-2 inhibitors.
Biology: Researchers use this compound to understand the biological mechanisms of SARS-CoV-2 and its interactions with host cells.
Medicine: this compound is being investigated for its potential therapeutic effects in treating COVID-19 by inhibiting viral replication.
Industry: The compound may be used in the development of diagnostic tools and antiviral treatments.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-51 involves targeting specific proteins and pathways essential for the replication and propagation of SARS-CoV-2. The compound binds to these proteins, inhibiting their function and thereby preventing the virus from replicating and spreading. Key molecular targets include viral enzymes and host cell receptors involved in the viral life cycle.
Comparison with Similar Compounds
SARS-CoV-2-IN-51 can be compared with other similar compounds, such as:
Remdesivir: Another antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Chloroquine and Hydroxychloroquine: These compounds have been investigated for their potential antiviral effects against SARS-CoV-2.
Lopinavir and Ritonavir: These are protease inhibitors that have been repurposed for potential use against COVID-19.
This compound is unique in its specific targeting mechanism and its potential efficacy in inhibiting viral replication, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C58H85NO14 |
---|---|
Molecular Weight |
1020.3 g/mol |
IUPAC Name |
(1R,3aS,5aR,5bR,9S,11aR)-9-[(2R,5S)-6-(hydroxymethyl)-3,5-bis[[(2S,4S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-N-naphthalen-2-yl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxamide |
InChI |
InChI=1S/C58H85NO14/c1-29(2)35-18-23-58(53(67)59-34-15-14-32-12-10-11-13-33(32)26-34)25-24-56(8)36(43(35)58)16-17-41-55(7)21-20-42(54(5,6)40(55)19-22-57(41,56)9)73-50-38(71-52-49(66)47(64)45(62)31(4)69-52)27-37(39(28-60)72-50)70-51-48(65)46(63)44(61)30(3)68-51/h10-15,26,30-31,35-52,60-66H,1,16-25,27-28H2,2-9H3,(H,59,67)/t30?,31?,35-,36?,37-,38?,39?,40?,41?,42-,43?,44?,45?,46-,47-,48?,49?,50-,51-,52-,55-,56+,57+,58-/m0/s1 |
InChI Key |
YNUQRXDXOWRMQZ-OBQWYCONSA-N |
Isomeric SMILES |
CC1C([C@@H](C([C@@H](O1)O[C@H]2CC([C@@H](OC2CO)O[C@H]3CC[C@@]4(C5CCC6C7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CCC4C3(C)C)C)C)C(=O)NC8=CC9=CC=CC=C9C=C8)C(=C)C)C)O[C@H]1C([C@H](C(C(O1)C)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C(OC2CO)OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)C)C)C)C(=O)NC8=CC9=CC=CC=C9C=C8)C(=C)C)C)OC1C(C(C(C(O1)C)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.